molecular formula C9H12N2O2S B3199347 6-(2-Methoxyethoxy)pyridine-3-carbothioamide CAS No. 1016833-69-4

6-(2-Methoxyethoxy)pyridine-3-carbothioamide

Cat. No.: B3199347
CAS No.: 1016833-69-4
M. Wt: 212.27 g/mol
InChI Key: ZMXMTLXJBOFLGZ-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Synthetic Chemistry and Chemical Biology Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. researchgate.netnih.gov Its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. nih.govnih.gov In synthetic chemistry, the pyridine ring is a versatile scaffold due to its electronic properties and the various reactive positions it offers for functionalization. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular recognition and binding to biological targets. chemicalbook.com This has led to the incorporation of the pyridine motif into a vast number of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netchemicalbook.comamazonaws.com The fusion of pyridine with other ring systems further expands its chemical diversity and biological activity. mdpi.com

Overview of Carbothioamide Functionality within Medicinal Chemistry Research Scaffolds

The carbothioamide group (-C(=S)NH2), also known as a thioamide, is a sulfur analog of an amide. This functional group is of significant interest in medicinal chemistry due to its unique physicochemical properties. The presence of the sulfur atom alters the electronic distribution, hydrogen bonding capabilities, and metabolic stability of a molecule compared to its amide counterpart. nih.gov Carbothioamide-containing compounds have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. ekb.egnih.gov This functionality can chelate metal ions, which is relevant for inhibiting metalloenzymes, and its hydrogen bonding pattern can contribute to strong and specific interactions with biological receptors. google.com The investigation of carbothioamide derivatives continues to be an active area of research for the development of novel therapeutic agents.

Academic Rationale for Investigating the 6-(2-Methoxyethoxy)pyridine-3-carbothioamide Motif

The specific compound, this compound, combines the well-established pyridine core with the biologically active carbothioamide group. The rationale for investigating this particular motif stems from several key considerations in medicinal chemistry and drug design.

The pyridine-3-carbothioamide core itself is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The substitution at the 6-position of the pyridine ring with a 2-methoxyethoxy group is a deliberate design choice. This flexible ether linkage is often introduced to enhance a compound's physicochemical properties. Specifically, the methoxyethoxy group can:

Improve aqueous solubility: The ether oxygens can act as hydrogen bond acceptors, potentially improving the compound's solubility and bioavailability.

Provide conformational flexibility: The flexible chain allows the substituent to adopt various conformations, which can be advantageous for optimizing binding to a target protein.

Research on structurally related substituted pyridine derivatives has demonstrated their potential as inhibitors of various enzymes, such as kinases and phosphatases, which are implicated in diseases like cancer and inflammatory disorders. chemicalbook.com For instance, substituted pyridine carboxamides have been explored as potent allosteric SHP2 inhibitors for cancer therapy. amazonaws.com Therefore, the investigation of this compound is driven by the hypothesis that this specific combination of a proven pharmacophore (pyridine carbothioamide) with a property-modifying substituent (2-methoxyethoxy) could lead to a novel compound with desirable biological activity and drug-like properties.

Scope and Objectives of Research on this compound

The investigation into this compound would encompass a multidisciplinary approach, integrating synthetic chemistry, analytical characterization, and biological evaluation. The primary objectives of such research would be to:

Develop an efficient synthetic route: Establishing a reliable and scalable method for the synthesis of this compound is the foundational step.

Characterize the compound: Thoroughly confirming the structure and purity of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Evaluate biological activity: Screening the compound against a panel of biologically relevant targets, such as protein kinases, phosphatases, or microbial enzymes, to identify potential therapeutic applications. This would involve determining key parameters like the half-maximal inhibitory concentration (IC₅₀).

Conduct structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to understand how modifications to the chemical structure affect its biological activity.

Perform computational modeling: Utilizing molecular docking and other computational tools to predict and rationalize the binding of the compound to its biological target, guiding further optimization.

The ultimate scope is to assess the potential of this compound as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-4-5-13-8-3-2-7(6-11-8)9(10)14/h2-3,6H,4-5H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXMTLXJBOFLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 2 Methoxyethoxy Pyridine 3 Carbothioamide

Established Synthetic Routes to Pyridine-3-carbothioamide Derivatives

The construction of the 6-(2-Methoxyethoxy)pyridine-3-carbothioamide framework relies on a combination of established methodologies for pyridine (B92270) ring formation, functional group introduction, and subsequent modification. The synthesis can be approached retrospectively by considering the formation of the pyridine core, the installation of the 2-methoxyethoxy side chain, and the creation of the carbothioamide group.

Condensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source to build the heterocyclic ring. While these methods typically yield the pyridine core, subsequent functionalization is necessary to arrive at the target carbothioamide.

Key condensation strategies for pyridine ring formation include:

Hantzsch Pyridine Synthesis: This is a classic multi-component reaction that traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonia source. This process initially forms a 1,4-dihydropyridine, which must then be oxidized to the aromatic pyridine ring. Modifications of this method can produce asymmetrically substituted pyridines.

Guareschi-Thorpe Reaction: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. It provides a direct route to substituted 2-hydroxypyridines (or 2-pyridones), which can be further functionalized.

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the reaction of an enamine with a propargyl ketone. The resulting intermediate undergoes cyclization and dehydration to directly yield a substituted pyridine.

These condensation reactions provide a foundational pyridine or dihydropyridine (B1217469) structure. To synthesize a precursor for this compound, the chosen starting materials would need to contain the appropriate functionalities or be amenable to their later introduction. For instance, a Hantzsch synthesis could be designed to yield a pyridine with ester or cyano groups at the 3- and 6-positions, which could then be chemically converted to the desired carbothioamide and methoxyethoxy groups.

The conversion of a carboxamide to a carbothioamide (thioamide) is a critical step in the synthesis of the target molecule. This transformation is most commonly and efficiently achieved through thionation. Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a premier thionating agent for this purpose.

The reaction involves the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). Lawesson's reagent is particularly effective for the thionation of amides, lactams, ketones, and esters. The reaction with amides to produce thioamides is generally high-yielding and proceeds under relatively mild conditions. The mechanism involves a [2+2] cycloaddition of the carbonyl oxygen to the phosphorus-sulfur bond of the reactive dithiophosphine ylide, which is in equilibrium with LR in solution. This is followed by a cycloreversion that forms a stable P=O bond, driving the reaction forward.

The thionation of the precursor, 6-(2-methoxyethoxy)pyridine-3-carboxamide, would be the final step in one plausible synthetic pathway. The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous, inert solvent.

SolventTypical TemperatureGeneral ObservationsReference
TolueneRefluxCommonly used, good for substrates with moderate solubility.
XyleneRefluxHigher boiling point, suitable for less reactive amides.
DioxaneRefluxA polar aprotic solvent alternative.
PyridineRefluxCan act as both solvent and base, may influence reaction rates.
Tetrahydrofuran (THF)RefluxLower boiling point, suitable for more reactive substrates.

Other thionating agents, such as phosphorus pentasulfide (P4S10), can also be used, but these often require harsher conditions and may lead to lower yields or side reactions.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

The Hantzsch synthesis, mentioned previously, is a classic example of an MCR used for pyridine synthesis. Modern variations of MCRs offer direct routes to highly functionalized pyridines. For example, a one-pot, three-component synthesis of pyridines can be achieved from an aldehyde, a 1,3-dicarbonyl compound, and an amine source, often under catalytic conditions. By carefully selecting the reactants, it is possible to construct a pyridine ring already bearing substituents that can be readily converted to the carbothioamide and methoxyethoxy groups. For instance, using a reactant that introduces a cyano group at the 3-position would provide a direct precursor to the carboxamide and, subsequently, the carbothioamide.

The introduction of the 2-methoxyethoxy group at the 6-position of the pyridine ring is a key step. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a pyridine ring bearing a suitable leaving group (such as a halogen) at the 6-position is reacted with the sodium or potassium alkoxide of 2-methoxyethanol.

A plausible synthetic sequence would involve:

Starting Material: A pyridine derivative such as 6-chloropyridine-3-carbonitrile or 6-chloronicotinamide.

Alkoxide Formation: 2-Methoxyethanol is treated with a strong base like sodium hydride (NaH) to generate the corresponding sodium 2-methoxyethoxide.

Substitution Reaction: The alkoxide is then reacted with the 6-chloropyridine derivative. The electron-withdrawing nature of the pyridine nitrogen and the substituent at the 3-position facilitates the nucleophilic attack at the 6-position, displacing the chloride ion.

Derivatization Strategies for this compound

Once synthesized, the carbothioamide moiety of this compound serves as a versatile handle for further chemical modifications through functional group interconversions.

The thioamide group is a rich hub for chemical transformations, allowing for the synthesis of a wide array of related compounds. These interconversions are fundamental in synthetic organic chemistry for creating new molecular architectures.

Key transformations of the carbothioamide group include:

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with alkyl halides to form thioimidate salts. These intermediates are highly reactive and can be converted into other functional groups such as amidines (by reaction with amines) or esters (by hydrolysis).

Oxidation: The carbothioamide group can be oxidized to form sulfoxides or sulfones, although this is less common than other transformations.

Reduction: The C=S bond can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the thioamide to an aminomethyl group (-CH2NH2).

Hydrolysis: Under acidic or basic conditions, the thioamide can be hydrolyzed back to the corresponding carboxamide, releasing hydrogen sulfide (B99878).

Cyclization Reactions: Thioamides are excellent precursors for the synthesis of sulfur-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings.

TransformationReagent(s)Product Functional GroupReference
S-AlkylationAlkyl Halide (e.g., CH₃I)Thioimidate-
ReductionLithium Aluminum Hydride (LiAlH₄)Amine (-CH₂NH₂)
HydrolysisH₃O⁺ or OH⁻Carboxamide (-CONH₂)-
Cyclization (Thiazole synthesis)α-Haloketone (e.g., Bromoacetone)Thiazole Ring-
Conversion to NitrileDehydrating/Desulfurizing agentsNitrile (-CN)

These derivatization strategies allow this compound to serve as a versatile building block for the synthesis of more complex molecules.

Substituent Modifications on the Pyridine Ring System

The pyridine ring of this compound offers several positions for substituent modification, allowing for the fine-tuning of its physicochemical and biological properties. The methoxyethoxy group at the 6-position can be replaced with other functional groups through nucleophilic substitution reactions. Such transformations often involve the use of bases like sodium hydride or potassium tert-butoxide to facilitate the displacement of the leaving group.

Furthermore, the carbothioamide group itself can undergo a variety of chemical transformations. Oxidation of the carbothioamide moiety can lead to the formation of sulfoxides or sulfones, utilizing common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction of the carbothioamide can yield an amine or other reduced species, typically accomplished with reducing agents like lithium aluminum hydride or sodium borohydride. These modifications are crucial for structure-activity relationship (SAR) studies, which aim to optimize the compound's properties.

Table 1: Examples of Reagents for Substituent Modification

Reaction Type Reagent Resulting Functional Group
OxidationHydrogen Peroxide, m-CPBASulfoxide, Sulfone
ReductionLithium Aluminum Hydride, Sodium BorohydrideAmine
SubstitutionSodium Hydride, Potassium tert-butoxideVaried based on nucleophile

Hybridization with Other Heterocyclic Scaffolds

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to this compound to explore new chemical space and potentially enhance its biological activity. Pyridine-carbothioamide scaffolds are known to be valuable in the synthesis of various heterocyclic systems. For instance, they can serve as precursors for the synthesis of thiazole derivatives through reactions like the Hantzsch thiazole synthesis.

Research has demonstrated the synthesis of hybrid molecules incorporating pyridine-carbothioamide with other heterocyclic rings such as pyrazole (B372694) and benzothiazole. acs.orgnih.govresearchgate.netresearchgate.net For example, the reaction of a pyridine-carbothioamide with α-haloketones can yield thiazole-containing hybrids. Similarly, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused systems. nih.gov These hybrid compounds often exhibit unique biological profiles due to the combined functionalities of the parent molecules. The synthesis of a novel substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide has been reported, highlighting the versatility of this scaffold in creating complex heterocyclic structures. researchgate.net

Table 2: Examples of Hybrid Heterocyclic Systems

Starting Scaffold Reactant Resulting Hybrid Heterocycle
Pyridine-carbothioamideα-HaloketoneThiazole
Pyridine-carbothioamideHydrazine derivativePyrazole
Pyridine-carbothioamideChalconesPyrazoline

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and predicting the formation of byproducts.

The formation of the carbothioamide group is a key step in the synthesis of the title compound. This transformation can be achieved through various methods, with the reaction of a nitrile with a source of hydrogen sulfide being a common route. The mechanism of this reaction generally involves the nucleophilic attack of a hydrosulfide (B80085) species on the carbon atom of the nitrile group, followed by protonation to yield the thioamide. The specific conditions, such as the choice of solvent and the nature of the sulfur source (e.g., H₂S gas, NaHS, or Lawesson's reagent), can influence the reaction rate and yield.

Another common method for synthesizing carbothioamides is through the reaction of an amide with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The mechanism of this reaction involves the initial formation of a thioacylating agent, which then reacts with the amide. Kinetic studies on the formation of related pyridinecarbothioamide complexes have provided insights into the stability and formation rates of these compounds. researchgate.net

When chiral centers are present in the starting materials or are introduced during the synthesis of pyridine carbothioamide derivatives, stereochemical considerations become important. The spatial arrangement of atoms can significantly impact the biological activity of a molecule. For instance, if a substituent on the pyridine ring or the carbothioamide nitrogen contains a chiral center, the resulting molecule can exist as a mixture of diastereomers or enantiomers.

The synthesis of optically pure pyridine carbothioamides may require the use of chiral starting materials, chiral catalysts, or separation techniques such as chiral chromatography. The stereochemistry of ligands containing pyridine moieties has been shown to influence their coordination properties and affinity for metal ions, which can be relevant for their potential applications. nih.gov While specific stereochemical studies on this compound are not extensively documented in the provided search results, the general principles of stereoselective synthesis are applicable to this class of compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis of 6-(2-Methoxyethoxy)pyridine-3-carbothioamide and Derivatives

Proton NMR (¹H NMR) analysis confirms the presence and connectivity of hydrogen atoms in the molecule. While the complete spectrum for this compound is not publicly available, data from closely related structures and analytical documentation allow for a detailed prediction of the expected chemical shifts (δ) in a solvent like DMSO-d₆. The protons of the thioamide group (-CSNH₂) are expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 8.1 and 8.3 ppm, due to the deshielding effect of the adjacent thiocarbonyl group and nitrogen atom.

The protons of the 2-methoxyethoxy side chain are anticipated in the upfield region. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet around δ 3.3 ppm. The two methylene (B1212753) groups (-OCH₂CH₂O-) would appear as distinct triplets, likely in the δ 3.3–3.7 ppm range. The protons on the pyridine (B92270) ring are expected to show characteristic splitting patterns in the aromatic region of the spectrum, influenced by their position relative to the nitrogen atom and the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H2~8.6 - 8.8d
Pyridine-H4~8.0 - 8.2dd
Pyridine-H5~6.8 - 7.0d
-CSNH₂8.1 - 8.3br s
Py-O-CH₂-~4.4 - 4.6t
-CH₂-O-CH₃3.3 - 3.7t
-OCH₃~3.3s

Predicted values are based on analysis of similar structures and general substituent effects. d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to confirm the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For pyridine-based thiosemicarbazide (B42300) derivatives, the carbon of the thiocarbonyl group (C=S) is characteristically found far downfield, often around δ 178.8 ppm. mdpi.com The carbons of the pyridine ring typically resonate between δ 110 and 155 ppm. The carbons of the methoxyethoxy side chain would be observed in the upfield region, with the methoxy carbon appearing around δ 58-60 ppm and the methylene carbons resonating between δ 65-75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S~178 - 180
Pyridine-C6~160 - 163
Pyridine-C2~150 - 153
Pyridine-C4~138 - 140
Pyridine-C3~130 - 133
Pyridine-C5~110 - 112
Py-O-CH₂-~68 - 70
-CH₂-O-CH₃~65 - 67
-OCH₃~58 - 60

Predicted values are based on analysis of similar structures and general substituent effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4 with H5) and between the adjacent methylene groups in the methoxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This technique would definitively link each proton signal to its corresponding carbon in the pyridine ring and the side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

The N-H bonds of the primary thioamide (-NH₂) typically show stretching vibrations in the region of 3100-3500 cm⁻¹. libretexts.org For related pyridine thiosemicarbazides, these bands have been observed between 3028 and 3268 cm⁻¹. mdpi.com The C=S (thiocarbonyl) stretching vibration is a key indicator for a thioamide and, while variable, is generally expected in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹, while the aromatic C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. uomustansiriyah.edu.iq The presence of the methoxyethoxy group would be confirmed by a strong C-O-C (ether) stretching band, typically found between 1050 and 1150 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Thioamide N-HStretch3100 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2950
Aromatic C=C, C=NRing Stretch1400 - 1600
Thioamide C=SStretch1000 - 1200
Ether C-O-CStretch1050 - 1150

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (molecular formula C₉H₁₂N₂O₂S), the calculated molecular weight is 212.27 g/mol . In electrospray ionization (ESI-MS), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 213.

Under electron impact (EI-MS) conditions, the molecular ion (M⁺) at m/z 212 would be observed. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the ether side chain, leading to fragments from the loss of CH₃O• (m/z 181), C₂H₄O (m/z 168), or the entire C₃H₇O₂• side chain (m/z 137). Fragmentation of the pyridine ring itself often involves the loss of neutral molecules like hydrogen cyanide (HCN), which could lead to further daughter ions. rsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is used to validate the empirical and molecular formula. The theoretical elemental composition of this compound, C₉H₁₂N₂O₂S, is calculated as follows:

Table 4: Calculated Elemental Composition of C₉H₁₂N₂O₂S
ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0119108.09950.92%
HydrogenH1.0081212.0965.70%
NitrogenN14.007228.01413.20%
OxygenO15.999231.99815.07%
SulfurS32.06132.0615.11%
Total 212.267 100.00%

Experimentally obtained values are expected to be in close agreement (typically within ±0.4%) with these calculated percentages to confirm the compound's purity and empirical formula. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

As of the latest available data, a comprehensive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data regarding its solid-state molecular conformation, crystal system, space group, unit cell dimensions, and intermolecular packing interactions are not available.

The determination of a crystal structure through X-ray crystallography would provide definitive insights into several key structural features of the molecule in the solid state. Such an analysis would precisely measure bond lengths and angles, revealing the planarity of the pyridine ring and the geometry of the carbothioamide group. It would also elucidate the conformation of the flexible 2-methoxyethoxy side chain, including the torsion angles that define its spatial arrangement relative to the pyridine core.

Furthermore, crystallographic data would be instrumental in understanding the intermolecular forces that govern the crystal packing. This includes identifying hydrogen bonding networks, which are anticipated to be significant given the presence of the thioamide group (N-H donors) and the oxygen and nitrogen atoms (acceptors). The analysis would map out these interactions, such as N-H···S or N-H···N hydrogen bonds, which are crucial in dictating the supramolecular architecture of the compound in its crystalline form. Stacking interactions, particularly π-π stacking between pyridine rings, could also be characterized.

Without experimental crystallographic data, a definitive analysis of the solid-state conformation and crystal packing of this compound remains speculative and awaits future experimental investigation.

Computational and Theoretical Investigations of 6 2 Methoxyethoxy Pyridine 3 Carbothioamide

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 6-(2-Methoxyethoxy)pyridine-3-carbothioamide, and a protein's active site.

The potential inhibitory activity of this compound can be assessed by docking it into the active sites of various key enzymes implicated in disease.

Cyclooxygenase (COX) Isoforms (COX-1 and COX-2): The anti-inflammatory potential of pyridine (B92270) carbothioamide analogs has been evaluated through docking with COX-1 and COX-2. nih.gov The active site of COX enzymes is a long hydrophobic channel. For inhibitors to be effective, they must interact with key residues. Studies on similar dimethylpyridine derivatives show interactions with amino acids such as Arg120, Tyr355, and Ser530, which are critical for the catalytic activity of COX enzymes. nih.gov The docking of this compound would likely involve its insertion into this channel, with the pyridine and carbothioamide moieties playing a key role in forming specific interactions.

Urease: Urease is a nickel-containing metalloenzyme, and its inhibition is a target for treating infections caused by ureolytic bacteria. nih.gov Molecular docking studies of pyridine carbothioamide derivatives have shown that these compounds can interact with the nickel ions in the urease active site. nih.govresearchgate.net The carbothioamide group is particularly important, as the sulfur and nitrogen atoms can chelate the nickel ions, effectively blocking the enzyme's activity. researchgate.net The binding pocket also includes several key amino acid residues with which the ligand can form hydrogen bonds.

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a member of the tyrosine kinase family, and its overactivity is linked to various cancers. nih.gov Inhibitors typically bind to the ATP-binding pocket of the kinase domain. For quinazoline (B50416) derivatives, which are structurally related to the pyridine core, interactions with hinge region residues like Met769 are crucial for inhibitory activity. nih.govmdpi.com Docking this compound into the EGFR kinase domain would aim to identify its ability to form hydrogen bonds and hydrophobic interactions within this ATP-binding site, competing with the natural substrate.

Predicting the binding mode involves determining the precise orientation and conformation of the ligand within the protein's active site. This generates an "interaction fingerprint," detailing the specific non-covalent interactions that stabilize the complex.

For this compound, the following interactions with enzyme active sites are predicted based on studies of analogous compounds:

Hydrogen Bonds: The carbothioamide group (-C(=S)NH₂) is a key pharmacophore, with the nitrogen and sulfur atoms capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are critical for anchoring the ligand within the active site of enzymes like COX, urease, and EGFR kinase. nih.govnih.govnih.gov

π-π Stacking: The aromatic pyridine ring can form π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the active site.

Metal Chelation: In metalloenzymes like urease, the sulfur and nitrogen atoms of the carbothioamide group are predicted to form coordinate bonds with the nickel ions, which is a key mechanism of inhibition. researchgate.net

Table 1: Predicted Interactions of this compound with Key Enzyme Residues

Enzyme Key Interacting Residues (Predicted) Type of Interaction
COX-1/COX-2 Arg120, Tyr355, Ser530 Hydrogen Bonding, Hydrophobic
Urease Ni²⁺ ions, His, Asp Metal Chelation, Hydrogen Bonding

| EGFR Kinase | Met769, Thr790, Asp855 | Hydrogen Bonding, Hydrophobic |

Molecular docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.

Studies on related pyridine and pyrazole (B372694) derivatives have reported a range of docking scores against these enzymes. For instance, pyrazole-pyridazine hybrids showed binding affinities towards COX-2 with scores indicating stable interactions. rsc.org Similarly, various inhibitors docked against EGFR have shown favorable glide scores, often correlated with their experimental IC50 values. globalresearchonline.net While specific scores for this compound are not available without performing the docking, it is anticipated that favorable scores would be a prerequisite for potential inhibitory activity.

Table 2: Representative Docking Scores for Related Inhibitor Classes

Target Enzyme Related Inhibitor Class Representative Docking Score Range (kcal/mol)
COX-2 Flavonoids, Pyrazole Hybrids -7.0 to -9.1 physchemres.org
Urease Pyridine Carbothioamides Favorable scores indicating stable binding nih.gov

| EGFR Kinase | Quinazoline Derivatives | -8.25 to -9.51 (Glide Score) globalresearchonline.net |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net An MD simulation of the this compound-enzyme complex would involve simulating the movements of atoms over a period (e.g., 100 nanoseconds) to validate the docking pose. researchgate.net

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein, confirming the stability of key interactions predicted by docking.

For related carbothioamide derivatives, MD simulations have confirmed that protein-ligand complexes are stable, validating the docking results. researchgate.netrsc.org Such a simulation would be essential to confirm the stability and binding mode of this compound with its target enzymes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule.

DFT is a computational method used to analyze the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide valuable information about its geometry, stability, and reactivity. researchgate.netmdpi.com Key parameters derived from DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to further describe the molecule's reactivity profile.

DFT studies on various pyridine derivatives have been used to correlate these electronic properties with their observed biological activities. nih.govresearchgate.net

Table 3: Predicted Electronic Properties of this compound from DFT (Hypothetical Values Based on Similar Structures)

Parameter Description Predicted Value
HOMO Energy Electron-donating ability ~ -6.0 eV
LUMO Energy Electron-accepting ability ~ -1.5 eV
Energy Gap (ΔE) Reactivity and stability ~ 4.5 eV
Electronegativity (χ) Tendency to attract electrons ~ 3.75

| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 2.25 |

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The electronic and photoreactive properties of a molecule are significantly influenced by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.

A computational study utilizing Density Functional Theory (DFT) has provided insights into the frontier molecular orbitals of this compound. Calculations were performed at both the B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory to determine the energies of the HOMO, LUMO, and the resulting energy gap.

The HOMO for the molecule was found to be located at -8.834 eV and -8.880 eV, while the LUMO was located at -3.936 eV and -3.911 eV, as determined by the B3LYP and M06-2X methods, respectively. Consequently, the HOMO-LUMO energy gap was calculated to be 4.898 eV (B3LYP) and 4.969 eV (M06-2X). This energy gap provides a measure of the molecule's chemical activity; a smaller gap generally implies higher reactivity, whereas a larger gap suggests greater stability.

These orbital energies can also be used to derive other important quantum chemical parameters. For instance, the ionization potential (I) can be approximated from the HOMO energy (I ≈ -EHOMO), and the electron affinity (A) can be approximated from the LUMO energy (A ≈ -ELUMO).

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter B3LYP/6-311++G(d,p) M06-2X/6-311++G(d,p)
EHOMO (eV) -8.834 -8.880
ELUMO (eV) -3.936 -3.911

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for this compound using two different DFT methods.

Electrostatic Potential Surface (ESP) Analysis

Electrostatic Potential Surface (ESP), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in identifying regions susceptible to electrophilic and nucleophilic attack.

The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then represented by different colors. Typically, regions with a negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. Conversely, areas with a positive electrostatic potential, indicating electron deficiency and favorability for nucleophilic attack, are colored blue. Intermediate potential values are represented by a spectrum of colors, such as orange, yellow, and green.

While a specific ESP analysis for this compound has not been detailed in the available literature, such an analysis would provide critical insights. It would be expected to show a region of high negative potential (red) around the sulfur and nitrogen atoms of the carbothioamide group, highlighting their nucleophilic character. The hydrogen atoms of the amide group and potentially those on the pyridine ring would likely exhibit positive potential (blue), indicating their electrophilic nature. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and binding.

In Silico ADME/Tox Predictions for Research Prioritization

In the early stages of drug discovery and development, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is an essential step. These computational models allow for the rapid screening of compounds to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities, thereby prioritizing resources for the most promising molecules.

A comprehensive in silico ADME/Tox profile for this compound is not extensively documented. However, some predicted properties are available. For instance, the predicted XlogP, a measure of lipophilicity, for the compound is 0.5, which suggests a relatively balanced solubility between lipids and water. uni.lu

A full ADME/Tox assessment would typically include a range of calculated parameters to build a more complete profile for research prioritization. Key properties often evaluated include:

Absorption: Parameters such as water solubility, gastrointestinal (GI) absorption, and permeability across biological barriers like the blood-brain barrier (BBB) are predicted. nih.gov Compounds with poor predicted absorption may be deprioritized for oral drug development.

Distribution: Predictions on plasma protein binding and the volume of distribution help in understanding how a compound will be distributed throughout the body.

Metabolism: The potential for a compound to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family, is often assessed. Inhibition of CYP enzymes can lead to drug-drug interactions.

Excretion: Predictions may include the likely routes of elimination from the body.

Toxicity: A wide array of potential toxicities can be screened, including cardiotoxicity (e.g., hERG inhibition), genotoxicity, and hepatotoxicity. nih.gov Early identification of these risks is crucial for avoiding late-stage failures.

These computational predictions, while not a substitute for experimental validation, are invaluable for guiding the selection and optimization of lead compounds in research settings.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance

This table shows available predicted physicochemical data for this compound relevant to its ADME profile.

Mechanistic Biological Evaluation in Vitro Studies

Enzyme Inhibition Studies and Mechanistic Insights

The compound 6-(2-Methoxyethoxy)pyridine-3-carbothioamide belongs to the pyridine (B92270) carbothioamide class of molecules, which have been investigated for their potential as urease inhibitors. mdpi.com Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, a process implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. brieflands.comnih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy. brieflands.commdpi.com

The mechanism of urease inhibition by pyridine carbothioamide derivatives is believed to be centered on the interaction with the nickel ions in the enzyme's active site. mdpi.com The carbothioamide moiety (-CSNH2) is crucial for this activity. The sulfur and nitrogen atoms of this group can act as chelating agents, binding to the two Ni(II) ions within the urease active site. This chelation disrupts the normal catalytic function of the enzyme.

Molecular docking and kinetic studies of related pyridine carbothioamides suggest that the binding is further stabilized by a network of non-covalent interactions with the amino acid residues lining the active site. These interactions typically include:

Hydrogen Bonding: The amine group of the carbothioamide can form hydrogen bonds with key residues in the active site.

π-π Interactions: The pyridine ring can engage in π-π stacking with aromatic residues of the enzyme.

Van der Waals Forces: Additional stability is provided by van der Waals interactions between the inhibitor molecule and the hydrophobic pockets of the enzyme. mdpi.com

Interaction TypeFunctional Group of InhibitorTarget in Urease Active SiteMechanistic Role
Metal ChelationCarbothioamide (Sulfur and Nitrogen atoms)Di-nickel center (Ni(II) ions)Primary inhibitory action; blocks catalytic activity.
Hydrogen BondingAmine (-NH2) of CarbothioamideAmino acid residues (e.g., histidines, aspartate)Stabilizes the enzyme-inhibitor complex.
π-π StackingPyridine RingAromatic amino acid residues (e.g., histidine)Enhances binding affinity and proper orientation.
Van der Waals ForcesEntire molecular scaffoldHydrophobic pockets of the active siteContributes to the overall stability of the binding.

A comprehensive review of scientific literature did not yield specific in vitro studies evaluating the interaction or inhibitory pathways of this compound with Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes.

A comprehensive review of scientific literature did not yield specific in vitro studies evaluating the binding and inhibition mechanisms of this compound on the Epidermal Growth Factor Receptor (EGFR) kinase. While some research has explored carbothioamide-based compounds as potential EGFR inhibitors, specific data for this molecule is not available. researchgate.net

A comprehensive review of scientific literature did not yield specific in vitro studies evaluating the modulatory effects of this compound on Histone Deacetylase (HDAC) enzymes.

A comprehensive review of scientific literature did not yield specific in vitro studies evaluating the modulatory activity of this compound on human Nitric Oxide Synthase (NOS) isoforms (nNOS, eNOS, iNOS).

A comprehensive review of scientific literature did not yield specific in vitro studies evaluating the susceptibility of this compound to AmiC-dependent hydrolysis or its effects within mycobacterial systems.

Interaction with Cellular Targets and Pathways (Cell-Free and Cell-Based In Vitro Assays)

The in vitro biological evaluation of this compound, also identified as MMV687254, has focused on its potential as an antimicrobial agent. Studies have explored its interactions with cellular systems to elucidate the mechanisms underlying its biological activity.

A comprehensive review of the scientific literature did not yield specific in vitro studies investigating the activity of this compound as a zinc metallochaperone or its ability to reactivate mutant p53.

Research has identified this compound (MMV687254) as a promising anti-tubercular agent. Its mechanism of action involves the induction of autophagy in macrophages infected with Mycobacterium tuberculosis. In vitro studies have shown that this compound is particularly effective at inhibiting the growth of M. tuberculosis within macrophages, demonstrating a bactericidal effect in this environment, whereas it is bacteriostatic in liquid cultures.

Mechanistic investigations revealed that this compound is a prodrug. Its anti-mycobacterial activity is dependent on its hydrolysis by the M. tuberculosis amidase, AmiC. This activation is crucial for its ability to inhibit bacterial growth within macrophages by triggering the host cell's autophagic pathway. This dual mechanism, requiring host cell processes (autophagy) and a specific bacterial enzyme (AmiC), highlights a sophisticated interaction between the compound, the host, and the pathogen. The activity of this compound has been observed against drug-resistant clinical strains of M. tuberculosis as well.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterObservationSource
Activity in Liquid Culture Bacteriostatic
Activity in Macrophages Bactericidal
Mechanism of Action Induction of Autophagy
Activation Requirement Prodrug requiring AmiC-dependent hydrolysis
Spectrum of Activity Active against M. tuberculosis and Mycobacterium bovis BCG

No specific in vitro research data is currently available in the scientific literature detailing the effects of this compound on cell cycle progression, apoptosis induction, or mitochondrial dysfunction in mammalian cell lines.

Investigation of Specific Molecular Interactions (e.g., DNA interactions in vitro)

Based on a thorough review of published studies, there is no available in vitro data concerning the specific molecular interactions of this compound with DNA.

Structure Activity Relationship Sar and Scaffold Optimization in a Research Context

Systematic Modification of the 6-(2-Methoxyethoxy)pyridine-3-carbothioamide Scaffold

In the field of drug discovery, the optimization of a lead compound like this compound involves the synthesis of a library of analogues. This process systematically alters specific regions of the molecule to probe their importance for biological activity. For the pyridine (B92270) carbothioamide scaffold, modifications are typically focused on three main areas:

The Pyridine Ring: Substituents on the pyridine ring can be varied to modulate the electronic and steric properties of the molecule. In the parent compound, the 6-position is occupied by a 2-methoxyethoxy group. SAR studies on related scaffolds often involve replacing this group with other electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens like chloro or bromo). tandfonline.commdpi.com The position of these substituents is also critical, with modifications explored at various points on the ring to determine the optimal arrangement for target interaction. mdpi.com

The Carbothioamide Moiety: The thioamide group (-C(=S)NH2) is a key functional group. Modifications can include its replacement with an amide (carboxamide) to assess the role of the sulfur atom. mdpi.com Additionally, the nitrogen atom of the thioamide can be substituted with various alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket.

Linker and Side Chains: The methoxyethoxy side chain at the 6-position offers multiple points for modification. The length of the ethoxy linker can be extended or shortened, and the terminal methoxy (B1213986) group can be replaced with other functionalities to alter properties like solubility, lipophilicity, and hydrogen bonding capacity.

These systematic modifications are achieved through established synthetic routes, often involving the reaction of substituted pyridine carboxaldehydes with thiosemicarbazide (B42300) or its derivatives. tandfonline.commdpi.com

Correlating Structural Features with In Vitro Biological Activity and Target Engagement

The cornerstone of any SAR study is the correlation of structural modifications with quantifiable biological activity. For pyridine carbothioamide analogues, this is typically achieved through a battery of in vitro assays that measure the compound's effect on a specific biological target, such as an enzyme or a whole-cell system.

For instance, studies on related pyridine carbothioamide analogues have demonstrated their potential as anti-inflammatory agents by measuring their ability to inhibit cyclooxygenase (COX) enzymes. nih.govtandfonline.com The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

One study investigating the anti-inflammatory activity of pyridine carbothioamide analogues revealed significant variations in potency based on substitutions on the pyridine ring. The results showed that adding specific groups at different positions could dramatically enhance inhibitory activity compared to a standard drug like ibuprofen. tandfonline.com

Table 1: In Vitro Anti-inflammatory Activity of Substituted Pyridine Carbothioamide Analogues tandfonline.com
Compound IDModification on Pyridine RingTarget/AssayIC50 (µM)
R26-methylROS Inhibition19.05 ± 1.5
R3UnsubstitutedROS Inhibition23.15 ± 4.24
R46-methoxyROS Inhibition11.89 ± 1.54
R65-chloroROS Inhibition10.25 ± 0.0
Ibuprofen (Standard)N/AROS Inhibition54.29 ± 9.2

Similarly, research into pyridine carbothioamide derivatives as urease inhibitors has shown that both the type and position of substituents are critical. mdpi.com An electron-donating methyl group at the ortho-position or an electron-withdrawing chloro group at the meta-position of the pyridine ring resulted in significant inhibitory activity against the urease enzyme. mdpi.com

Table 2: In Vitro Urease Inhibition by Substituted Pyridine Carbothioamide Analogues mdpi.com
Compound IDModification on Pyridine RingTarget/AssayIC50 (µM)
Rx-65-chloroUrease Inhibition1.07 ± 0.043
Analogue 12-bromoUrease Inhibition3.13 ± 0.034
Analogue 22-methoxyUrease Inhibition4.21 ± 0.022
Analogue 32-methylUrease Inhibition6.41 ± 0.023
Thiourea (Standard)N/AUrease Inhibition18.93 ± 0.004

These data sets are vital for building a comprehensive SAR profile, allowing researchers to understand how specific structural changes directly impact target engagement and biological function.

Identification of Key Pharmacophoric Elements within the Pyridine Carbothioamide Framework

Through analysis of SAR data, key pharmacophoric elements—the essential structural features required for biological activity—can be identified. For the pyridine carbothioamide scaffold, several features are consistently highlighted as important. tandfonline.com

The Pyridine Ring as a Core Scaffold: The pyridine nucleus itself is a fundamental pharmacophore. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions with the biological target. The ability to easily modify substituents on the ring allows for fine-tuning of these interactions. malariaworld.org

The Thioamide Group: The carbothioamide moiety is often crucial for potent activity. The sulfur atom is a key hydrogen bond acceptor and can be involved in coordination with metal ions in the active sites of metalloenzymes, such as the nickel ions in urease. mdpi.com The NH2 group can act as a hydrogen bond donor. The replacement of sulfur with oxygen (to form a carboxamide) often leads to a change in activity, underscoring the importance of the thio- group. mdpi.com

Substituent Effects: The electronic nature of the substituents on the pyridine ring plays a critical role. The data from various studies indicate that both electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl) groups can enhance potency, but their effectiveness is highly dependent on their position on the ring and the specific biological target. tandfonline.commdpi.com For example, a chloro group at the 5-position or a methoxy group at the 6-position appears to be favorable for anti-inflammatory activity. tandfonline.com

Design Principles for Novel Analogues Based on SAR Insights

The culmination of SAR studies provides a set of design principles that guide the development of next-generation compounds with improved properties. Based on the available research on the pyridine carbothioamide framework, these principles include:

Retention of the Core Scaffold: The pyridine-3-carbothioamide core should be retained as it constitutes the primary pharmacophore responsible for target binding.

Strategic Substitution on the Pyridine Ring: The 5- and 6-positions of the pyridine ring are key locations for modification. Introducing small, electron-rich (like methoxy) or electron-withdrawing (like chloro) substituents at these positions is a promising strategy for enhancing potency, depending on the target. tandfonline.commdpi.com

Exploitation of the 6-Position Side Chain: The 6-(2-Methoxyethoxy) group in the lead compound provides a handle for modification to optimize pharmacokinetic properties. Altering its length, flexibility, and terminal functional group could improve solubility and cell permeability without negatively impacting target engagement.

Bioisosteric Replacement: The thioamide group can be considered for bioisosteric replacement to modulate activity or improve drug-like properties. While potent, thioamides can sometimes have metabolic liabilities, and replacing them with other groups (like an amide or a different heterocycle) could be a valid optimization strategy, though this may alter the mechanism of action. mdpi.com

By applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with a higher probability of success in achieving desired therapeutic profiles.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 6-(2-Methoxyethoxy)pyridine-3-carbothioamide

The existing body of scientific literature contains very limited specific data on this compound. Research has primarily focused on the synthesis of this compound, which is valued as an intermediate in organic synthesis. While studies on analogous pyridine (B92270) carbothioamide structures suggest potential for biological activity, such as anti-inflammatory or anticancer effects, these properties have not been directly investigated for this compound. The carbothioamide group, a key feature of this molecule, is known to be a versatile functional group in drug design, often contributing to a compound's ability to interact with biological targets. However, without specific studies, its role in this particular molecule remains speculative.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the near-complete absence of biological data for this compound. Key unexplored research avenues include:

Screening for Biological Activity: A fundamental first step would be to screen the compound against a wide range of biological targets to identify any potential therapeutic activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Target Identification and Validation: Should any biological activity be identified, the next crucial step would be to determine the specific molecular targets and pathways through which the compound exerts its effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure would be essential to understand how different chemical features influence its biological activity. For instance, altering the methoxyethoxy side chain could provide insights into optimizing potency and selectivity.

Opportunities for Advanced Synthetic Methodologies

While the synthesis of this compound is established, there are opportunities to develop more advanced and efficient synthetic routes. Modern synthetic methodologies, such as C-H activation and flow chemistry, could potentially streamline the synthesis of this compound and its derivatives. researchgate.net Developing novel synthetic strategies would not only improve efficiency but also facilitate the creation of a diverse library of analogues for comprehensive SAR studies.

Potential for Exploring New Biological Targets and Mechanistic Pathways

Given the structural novelty of this compound, it holds the potential to interact with novel biological targets or existing targets through unique mechanisms. The combination of the pyridine ring, the carbothioamide group, and the flexible methoxyethoxy side chain presents a unique pharmacophore that may not have been extensively explored. Investigating its interactions with a broad panel of enzymes, receptors, and other proteins could uncover unexpected therapeutic opportunities. For example, the pyridine scaffold is a common feature in drugs targeting a variety of receptors and enzymes. nih.govresearchgate.net

Role of this compound as a Foundational Scaffold for Future Chemical Biology Research

As a readily synthesizable molecule with diverse functional groups, this compound is an excellent candidate to serve as a foundational scaffold for the development of new chemical probes and drug candidates. Its structure can be systematically modified to explore a wide chemical space. By attaching fluorescent tags or other reporter groups, derivatives of this compound could be used as tools to study biological processes. The pyridine-3-carbothioamide core, in particular, is a versatile starting point for the synthesis of more complex heterocyclic systems with potential biological significance. nbinno.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-Methoxyethoxy)pyridine-3-carbothioamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyridine core functionalized at the 3-position. Introduce the carbothioamide group via nucleophilic substitution with thiourea under basic conditions (e.g., KOH/EtOH) .
  • Step 2 : Install the 2-methoxyethoxy substituent at the 6-position using a Mitsunobu reaction (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) with 2-methoxyethanol as the nucleophile. Monitor reaction progress via TLC or HPLC .
  • Optimization : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation steps) to improve yield. Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation : Employ 1H^1H-NMR (DMSO-d6, 400 MHz) to verify methoxyethoxy protons (δ 3.3–3.7 ppm) and carbothioamide NH2_2 (δ 8.1–8.3 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+^+ at m/z 243.3 .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Key Findings :

  • Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in methanol (10–20 mg/mL), and sparingly in water (<1 mg/mL). Use sonication for aqueous suspensions .
  • Stability : Store at –20°C under inert gas (N2_2) to prevent oxidation of the thioamide group. Stability in solution (DMSO) is limited to 1 week at 4°C; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly in enzyme inhibition?

  • Experimental Design :

  • Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450 isoforms). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • Assay Conditions : Perform kinetic assays (e.g., fluorogenic substrates for proteases) with varying inhibitor concentrations (1–100 µM). Include positive controls (e.g., staurosporine for kinases) .
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism). Validate selectivity via counter-screening against unrelated enzymes .

Q. What strategies can resolve contradictions in reported biological activities of pyridine-3-carbothioamide derivatives?

  • Conflict Resolution Framework :

  • Source Analysis : Compare assay conditions (e.g., pH, ionic strength) across studies. For example, thioamide stability varies in acidic buffers, leading to false negatives .
  • Orthogonal Validation : Replicate conflicting results using alternative methods (e.g., SPR vs. ITC for binding affinity). Cross-reference with structural analogs (e.g., 6-ethoxy derivatives ) to identify substituent-specific effects.

Q. How can computational modeling guide the optimization of this compound for enhanced target binding?

  • Computational Protocol :

  • Dynamics Simulations : Run MD simulations (GROMACS) to assess ligand-protein stability over 100 ns. Focus on hydrogen bonding between the thioamide group and active-site residues .
  • QSAR Modeling : Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond donors. Validate with a test set of 20 derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.